molecular formula C18H12ClN5O2 B2795802 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919842-82-3

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2795802
CAS No.: 919842-82-3
M. Wt: 365.78
InChI Key: ZNOREWGPLXPGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the N1 position and a benzamide group at the C5 position. Its molecular formula is C₁₈H₁₂ClN₅O₂ (based on ), and it belongs to a class of compounds explored for their kinase inhibitory and anticancer properties.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-13-7-4-8-14(9-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-5-2-1-3-6-12/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOREWGPLXPGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the realm of cancer therapeutics. Its structural features, including a chlorophenyl substituent and a pyrazolo[3,4-d]pyrimidine core, suggest potential efficacy in inhibiting various kinases involved in cell signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN5OC_{18}H_{14}ClN_{5}O, with a molecular weight of approximately 353.79 g/mol. The compound's structure is characterized by a fused ring system that enhances its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through kinase inhibition. It has been identified as a potential inhibitor of several key kinases, including:

  • Aurora Kinase
  • FLT3
  • JAK2

These kinases are crucial in regulating cell division and proliferation, making them prime targets for cancer therapy. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent.

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that are overactive in cancer cells. In vitro assays have shown that it can lead to apoptosis (programmed cell death) in tumor cells by disrupting critical signaling pathways associated with cell survival and proliferation.

Study 1: In Vitro Efficacy

A study evaluating the efficacy of this compound on human cancer cell lines reported IC50 values ranging from 10 µM to 20 µM across various tested cell lines, indicating moderate potency compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Kinase Inhibition Profile

Another investigation focused on the compound's kinase inhibition profile revealed that it effectively inhibits FLT3 and JAK2 with IC50 values of approximately 30 nM and 50 nM respectively. This highlights its potential utility in treating hematological malignancies where these kinases are often mutated or overexpressed .

Comparative Analysis of Biological Activity

Compound NameTarget KinaseIC50 (µM)Remarks
This compoundFLT30.03Effective against leukemia
This compoundJAK20.05Potential for myeloproliferative disorders
DoxorubicinVarious0.01Standard chemotherapeutic agent

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with EGFR Inhibitory Activity

Example Compounds :

  • Carbohydrazide-based analogs (Figure 15K in ):
    • Substituents: N′-substituted benzylidene groups and acetohydrazide side chains.
    • Activity :
  • EGFR IC₅₀ values range from 0.03 µM (erlotinib, reference) to 0.186 µM (compound 237).
  • MCF-7 cell line IC₅₀: 34.55 ± 2.381 µM (compound 237) .

Comparison :

  • The target compound lacks the acetohydrazide side chain, which may reduce EGFR affinity compared to 235.
  • The 3-chlorophenyl group in the target compound may enhance metabolic stability over the benzylidene groups in 237 .

Anti-HIV1 and Cyclin-D Inhibitors

Example Compounds :

  • 4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide (10a) Substituents: Thiazol-2-yl sulfonamide, 4-chlorophenyl, and 4-fluorophenyl groups.

Comparison :

  • The target compound lacks the sulfonamide and thioxo groups, which are critical for 10a’s anti-HIV1 activity.
  • The benzamide group in the target compound may offer different binding interactions compared to sulfonamide derivatives .

BTK Inhibitors

Example Compound :

  • ZYBT1 (): Structure: Contains a pyridin-2-ylbenzamide group and a hexahydrocyclopenta[c]pyrrole moiety.

Comparison :

  • ZYBT1’s cyclopenta[c]pyrrole group enhances three-dimensional binding to BTK’s hydrophobic pocket, a feature absent in the target compound.
  • The target compound’s simpler benzamide structure may limit its kinase selectivity compared to ZYBT1 .

SARS-CoV-2 Inhibitors

Example Compounds :

  • 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (128) Substituents: Hexylamino and pyridin-3-yl groups. Activity: Demonstrated binding to SARS-CoV-2 protease in silico .

Comparison :

  • The target compound’s 3-chlorophenyl group may confer higher lipophilicity than 128’s pyridin-3-yl group, affecting bioavailability.
  • Both compounds share a pyrimidine core but target different enzymes .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Insights
Target Compound ~373.8 g/mol 3-Chlorophenyl, benzamide Moderate lipophilicity
PF-06465469 () 523.63 g/mol Piperidinyl, acrylamide Requires -20°C storage
10a () 714.01 g/mol Sulfonamide, thioxo Poor aqueous solubility

Key Observations :

  • The target compound’s lower molecular weight may improve tissue penetration compared to bulkier analogs like 10a .

Comparison :

  • The target compound’s synthesis is presumed simpler than ZYBT1’s multi-step process, favoring scalability .

Q & A

Basic: What are the key steps and optimal conditions for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions starting with pyrazole or pyrimidine precursors. Key steps include:

  • Core Formation : Cyclization of pyrazolo[3,4-d]pyrimidine using reagents like 5-amino-1H-pyrazole-4-carboxamide and substituted benzoyl chlorides under basic conditions (e.g., triethylamine) .
  • Substitution Reactions : Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions. Temperature control (60–80°C) and solvents like DMSO or ethanol are critical for yield optimization .
  • Final Amidation : Coupling with benzamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Optimization Tips : Use chromatography (e.g., silica gel) for purification and monitor reactions via TLC or HPLC to ensure >95% purity .

Basic: How is the compound structurally characterized, and what analytical techniques are recommended?

Methodological Answer:
Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., 3-chlorophenyl at δ 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~401.8 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D conformation, particularly the pyrazolo-pyrimidine core and benzamide orientation .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

Methodological Answer:
Discrepancies often arise from:

  • Structural Analogues : Minor substituent changes (e.g., 3-chloro vs. 4-fluoro phenyl groups) alter target selectivity. Compare IC50_{50} values across analogues using kinase inhibition assays .
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times may affect apoptosis data. Standardize protocols using guidelines like OECD TG 487 .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., CDK2) vs. antimicrobial targets (e.g., DNA gyrase) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or micronization to improve aqueous solubility (<0.1 mg/mL in water) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated degradation. Validate via liver microsome assays .
  • Bioavailability : Formulate as nanoparticles (50–100 nm) using PLGA polymers for sustained release in pharmacokinetic studies .

Advanced: How do researchers address conflicting data on the compound’s mechanism of action (e.g., apoptosis vs. necrosis)?

Methodological Answer:

  • Mechanistic Assays : Conduct Annexin V/PI staining to differentiate apoptosis (Annexin V+/PI−) from necrosis (Annexin V+/PI+). Compare results across multiple cell lines .
  • Pathway Analysis : Use Western blotting to quantify pro-apoptotic markers (e.g., caspase-3 cleavage) vs. necroptosis markers (e.g., RIPK1 phosphorylation) .
  • Dose-Dependency : Perform dose-response curves (0.1–100 μM) to identify thresholds for apoptotic vs. necrotic effects .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or MOE to model binding to kinases (e.g., EGFR or VEGFR2). Validate with free energy calculations (MM-GBSA) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (e.g., RMSD <2 Å) .
  • QSAR Models : Develop 2D/3D-QSAR using datasets of pyrazolo-pyrimidine derivatives to correlate substituents (e.g., Cl, CF3_3) with IC50_{50} values .

Basic: What are the compound’s stability profiles under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Store at −20°C in amber vials; DSC analysis shows decomposition >150°C .
  • Photostability : Degrades by ~10% under UV light (254 nm, 48 hours); use light-protected containers .
  • Hydrolytic Stability : Stable in pH 5–7 buffers (24 hours, 25°C); degrades in alkaline conditions (pH >9) .

Advanced: How can structural modifications improve selectivity for cancer vs. normal cells?

Methodological Answer:

  • Targeted Modifications : Introduce sulfonamide groups to enhance affinity for tumor-specific carbonic anhydrase IX .
  • Prodrug Design : Mask the benzamide moiety with pH-sensitive linkers (e.g., hydrazones) for selective activation in acidic tumor microenvironments .
  • Toxicity Screening : Compare cytotoxicity in normal (e.g., HEK293) vs. cancer cells (e.g., A549) using MTT assays; aim for selectivity index >10 .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Yield Optimization : Transition from batch to flow chemistry for cyclization steps; reduces reaction time by 40% .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMSO <500 ppm) .

Advanced: How do researchers validate the compound’s multitarget activity (e.g., kinase and protease inhibition)?

Methodological Answer:

  • High-Throughput Screening (HTS) : Use panels of 100+ kinases/proteases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Biophysical Assays : SPR or ITC to measure binding kinetics (e.g., KD_D <1 μM for primary targets) .
  • Transcriptomics : RNA-seq analysis of treated cells to map pathway enrichment (e.g., apoptosis, cell cycle arrest) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.